Origin: 5-CVC is a synthetic compound not readily found in nature. It's commercially available from chemical suppliers [, ].
Significance: 5-CVC functions as an alkylating agent, introducing a 5-chlorovaleryl group (C4H8ClO) to other molecules. This property makes it useful for synthesizing various organic compounds, including pharmaceutical intermediates and specialty chemicals [].
Molecular Structure Analysis
5-CVC has the molecular formula C5H8Cl2O. Its structure features a five-carbon chain (pentanoyl) with a chlorine atom at the fifth position and a chlorine atom bonded to the carbonyl carbon (C=O). The presence of two chlorine atoms and the carbonyl group makes it a reactive molecule [].
Chemical Reactions Analysis
Synthesis: There's limited information available on specific synthesis methods for 5-CVC in scientific literature. However, similar acid chlorides are often prepared from the corresponding carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride.
Reactions with Nucleophiles: The primary application of 5-CVC lies in its reaction with nucleophiles. Nucleophiles are electron-rich species that donate electrons to form new bonds. The carbonyl group (C=O) in 5-CVC acts as an electrophilic center, attracting the nucleophile's electrons. This reaction replaces the chlorine atom bonded to the carbonyl group with the nucleophile, forming a new carbon-carbon bond and a new hydrochloric acid molecule (HCl) []. Here's a general representation:
Examples of nucleophiles that can react with 5-CVC include alcohols, amines, and thiols. These reactions lead to the formation of esters, amides, and thioesters, respectively [].
Physical And Chemical Properties Analysis
Appearance: Clear liquid with a pungent odor [].
Molecular Weight: 155.0 g/mol [].
Boiling Point: 83 °C at 2 kPa [].
Solubility: Soluble in common organic solvents like acetone, chloroform, toluene, and tetrahydrofuran (THF) [].
Stability: Stable when stored in a closed container under cool, dry, and well-ventilated conditions [].
Mechanism of Action (Not Applicable)
5-CVC doesn't have a known biological function and isn't directly involved in biological systems. Its mechanism of action pertains to its chemical reactivity as an alkylating agent.
Toxicity: 5-CVC is corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes [].
Health Hazards: Inhalation of concentrated vapors can irritate the respiratory system [].
** flammability:** Data on flammability is not readily available. However, as an organic chloride, it's likely combustible.
Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].
Safety Precautions:
Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, respiratory protection, and protective clothing when handling 5-CVC [].
Work in a well-ventilated fume hood.
Handle with care to avoid contact with skin, eyes, and clothing.
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like water and strong bases [].
Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H290 (11.76%): May be corrosive to metals [Warning Corrosive to Metals]; H302 (94.12%): Harmful if swallowed [Warning Acute toxicity, oral]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Corrosive;Irritant
Other CAS
1575-61-7
Wikipedia
5-Chlorovaleryl chloride
Dates
Modify: 2023-08-15
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